molecular formula C16H13FN2OS2 B2915319 2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 895489-63-1

2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2915319
CAS No.: 895489-63-1
M. Wt: 332.41
InChI Key: JZFRQQZLSNHINH-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13FN2OS2 and its molecular weight is 332.41. The purity is usually 95%.
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Biological Activity

2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thioacetamide derivative characterized by a unique combination of a fluorophenyl group, a thioether linkage, and a benzo[d]thiazole moiety. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest that it may interact with specific biological targets, leading to modulation of their activity and therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN3OSC_{16}H_{16}FN_{3}OS, with a molecular weight of approximately 303.37 g/mol. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may improve its pharmacokinetic properties compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study comparing various thiazole derivatives found that compounds with similar structural features had potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (H460) cancer cells. The IC50 values for these activities were reported to be in the low micromolar range, suggesting that this compound may be a promising lead for further development as an anticancer agent .

The proposed mechanism of action involves binding to specific enzymes or receptors, potentially leading to inhibition of critical signaling pathways in cancer cells. Molecular docking studies have indicated that the compound interacts with key amino acid residues in target proteins, which may disrupt their normal function and promote apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the structure-activity relationship (SAR). For example:

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
2-((4-chlorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamideChlorine instead of fluorineModerateLow
2-((4-bromophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamideBromine instead of fluorineHighModerate
2-((4-methylphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamideMethyl group instead of fluorineLowHigh

This table illustrates how modifications in the phenyl group can significantly affect both antimicrobial and anticancer activities, highlighting the importance of the fluorine substituent in enhancing biological efficacy.

Case Studies

  • Antibacterial Effects : A recent study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against resistant bacterial strains, suggesting its potential as an alternative treatment option .
  • Cancer Cell Line Testing : In vitro tests showed that this compound not only inhibited cell growth but also induced apoptosis in MCF-7 cells, with flow cytometry analysis confirming increased levels of pro-apoptotic markers .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFRQQZLSNHINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.